N-butyl-N'-cyclopropylethanediamide
Description
N-Butyl-N'-cyclopropylethanediamide is a diamide compound characterized by a central ethanediamide backbone substituted with a butyl group on one nitrogen atom and a cyclopropyl group on the adjacent nitrogen. This structural configuration imparts unique physicochemical properties, such as moderate hydrophobicity due to the butyl chain and steric constraints from the cyclopropyl moiety.
Properties
Molecular Formula |
C9H16N2O2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
N-butyl-N'-cyclopropyloxamide |
InChI |
InChI=1S/C9H16N2O2/c1-2-3-6-10-8(12)9(13)11-7-4-5-7/h7H,2-6H2,1H3,(H,10,12)(H,11,13) |
InChI Key |
YWACOCUHRMXNHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C(=O)NC1CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N’-cyclopropylethanediamide typically involves the reaction of N-butylamine with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
N-butylamine+cyclopropylcarbonyl chloride→N-butyl-N’-cyclopropylethanediamide+HCl
The reaction is usually conducted at low temperatures (0-5°C) to control the exothermic nature of the reaction and to ensure high yields of the desired product.
Industrial Production Methods
On an industrial scale, the production of N-butyl-N’-cyclopropylethanediamide can be achieved through continuous flow processes. This method allows for better control of reaction parameters, such as temperature and pressure, and can lead to higher efficiency and yield. The use of automated systems and reactors equipped with real-time monitoring capabilities ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N’-cyclopropylethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted amides.
Scientific Research Applications
N-butyl-N’-cyclopropylethanediamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-butyl-N’-cyclopropylethanediamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-butyl-N'-cyclopropylethanediamide and related compounds:
Key Findings:
The cyclopropyl group may enhance ring-strain-driven reactivity in synthetic pathways.
Synthetic Relevance: Solvent-free synthesis methods for dihydropyrimidinones (e.g., using ammonium bromide catalysts ) suggest that N-butyl-N'-cyclopropylethanediamide could serve as a precursor in multicomponent reactions under green chemistry conditions.
Regulatory and Safety Profile: While Neburon is EPA-regulated due to herbicidal activity , the absence of halogen atoms in N-butyl-N'-cyclopropylethanediamide likely places it outside stringent regulatory categories.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
